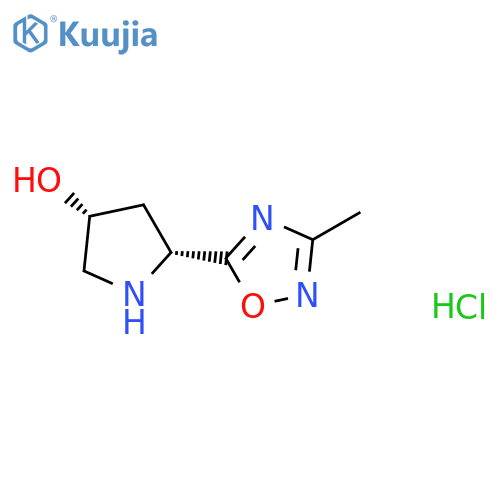Cas no 1820580-78-6 (hydrochloride)

hydrochloride structure
商品名:hydrochloride
hydrochloride 化学的及び物理的性質
名前と識別子
-
- (3R,5R)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
- hydrochloride
-
- インチ: 1S/C7H11N3O2.ClH/c1-4-9-7(12-10-4)6-2-5(11)3-8-6;/h5-6,8,11H,2-3H2,1H3;1H/t5-,6-;/m1./s1
- InChIKey: MTWAFBFYPFEOOV-KGZKBUQUSA-N
- ほほえんだ: O[C@H]1CN[C@@H](C2ON=C(C)N=2)C1.Cl
hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-191141-0.25g |
(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1820580-78-6 | 0.25g |
$466.0 | 2023-09-17 | ||
| Enamine | EN300-191141-1.0g |
(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1820580-78-6 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-191141-0.05g |
(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1820580-78-6 | 0.05g |
$218.0 | 2023-09-17 | ||
| Enamine | EN300-191141-0.1g |
(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1820580-78-6 | 0.1g |
$326.0 | 2023-09-17 | ||
| Enamine | EN300-191141-0.5g |
(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1820580-78-6 | 0.5g |
$735.0 | 2023-09-17 | ||
| Enamine | EN300-191141-5g |
(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1820580-78-6 | 5g |
$2732.0 | 2023-09-17 | ||
| Enamine | EN300-191141-2.5g |
(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1820580-78-6 | 2.5g |
$1848.0 | 2023-09-17 | ||
| Enamine | EN300-191141-5.0g |
(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1820580-78-6 | 5.0g |
$2732.0 | 2023-02-16 | ||
| Enamine | EN300-191141-10.0g |
(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1820580-78-6 | 10.0g |
$4052.0 | 2023-02-16 | ||
| Enamine | EN300-191141-1g |
(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1820580-78-6 | 1g |
$943.0 | 2023-09-17 |
hydrochloride 関連文献
-
1. Water
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Ping Tong Food Funct., 2020,11, 628-639
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
1820580-78-6 (hydrochloride) 関連製品
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量